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Cat. No.: B166894

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropseudocumene, systematically known as 1,2,4-trimethyl-5-nitrobenzene, is a
nitroaromatic hydrocarbon of significant interest in synthetic organic chemistry.[1][2] Its
molecular structure, featuring a benzene ring substituted with three methyl groups and a nitro
group, provides a unigue combination of steric and electronic properties. This guide offers a
comprehensive overview of the physical and chemical properties of 5-nitropseudocumene,
detailed experimental protocols for its synthesis and characterization, and a discussion of its
potential applications, particularly in the realm of drug discovery and medicinal chemistry.

The pseudocumene (1,2,4-trimethylbenzene) scaffold is a recurring motif in pharmacologically
active molecules, and the introduction of a nitro group opens up a plethora of synthetic
possibilities. The nitro group is a versatile functional group that can be readily transformed into
other functionalities, such as amines, or used to activate the aromatic ring for nucleophilic
substitution reactions.[3][4][5][6] Understanding the nuanced properties of 5-
nitropseudocumene is therefore crucial for its effective utilization as a building block in the
synthesis of complex molecular architectures.

Physicochemical Properties
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A thorough understanding of the physicochemical properties of a compound is fundamental to
its application in research and development. The key physical and chemical properties of 5-
nitropseudocumene are summarized in the table below.

Property Value Source(s)
Molecular Formula CoH11NO2 [11[2]
Molecular Weight 165.19 g/mol [1]
Appearance Solid Sigma-Aldrich
Melting Point 68-72 °C Sigma-Aldrich
Boiling Point 265 °C Sigma-Aldrich
CAS Number 610-91-3 [1]

1,2,4-Trimethyl-5-
Synonyms nitrobenzene, 5-Nitro-1,2,4- [1112]

trimethylbenzene

WILMQVBUVCETSB-
InChl Key [1]
UHFFFAOYSA-N

SMILES CC1=CC(=C(C=C1C)[O-])C [1]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 5-
nitropseudocumene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of 5-nitropseudocumene is expected to show distinct
signals for the aromatic protons and the methyl protons. The electron-withdrawing nature of
the nitro group will cause a downfield shift in the signals of the adjacent aromatic protons.[7]
[8] The aromatic region will likely display two singlets, corresponding to the two non-
equivalent aromatic protons. The methyl groups will also exhibit distinct singlets in the upfield
region of the spectrum.
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e 13C NMR: The carbon NMR spectrum will provide information on the chemical environment of
each carbon atom in the molecule. The carbon atom attached to the nitro group will be
significantly deshielded and appear at a lower field. The signals for the methyl carbons will
be observed at higher field.[7][8]

A representative, though not experimentally derived, depiction of the expected NMR peak
assignments is available on public databases such as PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 5-nitropseudocumene is characterized by strong absorption bands
corresponding to the nitro group. Specifically, asymmetric and symmetric stretching vibrations
of the N-O bond are typically observed in the regions of 1550-1475 cm~! and 1360-1290 cm™1,
respectively. Additional bands corresponding to C-H stretching of the aromatic ring and methyl
groups, as well as C=C stretching of the aromatic ring, will also be present.[1][9]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 5-nitropseudocumene will show a molecular
ion peak (M*) corresponding to its molecular weight. Fragmentation patterns will likely involve
the loss of the nitro group (NO2) and successive loss of methyl radicals.[1][10]

Chemical Properties and Reactivity

The chemical behavior of 5-nitropseudocumene is dictated by the interplay of the electron-
donating methyl groups and the strongly electron-withdrawing nitro group.

Synthesis of 5-Nitropseudocumene

The most common method for the synthesis of 5-nitropseudocumene is the direct nitration of
pseudocumene (1,2,4-trimethylbenzene). This electrophilic aromatic substitution reaction is
typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric
acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium
ion (NO2%), which then attacks the electron-rich aromatic ring of pseudocumene. The directing
effects of the three methyl groups favor substitution at the C5 position.
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Pseudocumene Nitration .
HNOs3, H2SO0a [(1,2,4_TrimethylbenzeneD—>[5-Nltropseudocumenej

Click to download full resolution via product page

Caption: Synthesis of 5-Nitropseudocumene via Nitration.

Reactivity of the Nitro Group

The nitro group of 5-nitropseudocumene is a versatile handle for further functionalization.

Reduction to an Amine: The nitro group can be readily reduced to an amino group (NH2) to
form 5-aminopseudocumene. This transformation is a cornerstone of aromatic chemistry and
can be achieved using various reducing agents, such as tin or iron in the presence of
hydrochloric acid, or through catalytic hydrogenation. The resulting aniline derivative is a
valuable precursor for the synthesis of a wide range of compounds, including dyes,
pharmaceuticals, and polymers.

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group
activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and
para to it. While the positions ortho to the nitro group in 5-nitropseudocumene are sterically
hindered by the methyl groups, this activation can still facilitate the displacement of a
suitable leaving group, should one be present on the ring.[3][4][5][6][11]

Experimental Protocols
Synthesis of 5-Nitropseudocumene

Materials:

Pseudocumene (1,2,4-trimethylbenzene)

Concentrated nitric acid (70%)

Concentrated sulfuric acid (98%)

Ice
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¢ Dichloromethane

e Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate

 Rotary evaporator

e Separatory funnel

e Magnetic stirrer and stir bar

e |ce bath

Procedure:

« In a flask equipped with a magnetic stir bar and placed in an ice bath, slowly add
concentrated sulfuric acid to an equal volume of concentrated nitric acid with constant
stirring. Keep the temperature of the nitrating mixture below 10 °C.

» |In a separate flask, dissolve pseudocumene in a minimal amount of dichloromethane.

e Slowly add the nitrating mixture dropwise to the pseudocumene solution while maintaining
the temperature below 10 °C with vigorous stirring.

» After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2
hours.

o Carefully pour the reaction mixture over crushed ice.

» Transfer the mixture to a separatory funnel and extract the organic layer with
dichloromethane.

e Wash the organic layer sequentially with water and saturated sodium bicarbonate solution
until the effervescence ceases.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent
under reduced pressure using a rotary evaporator.
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e The crude product can be purified by recrystallization from a suitable solvent, such as
ethanol.

Characterization Workflow

(Recrystallization)
TLC /HPLC
Spectroscopic Analysis
(NMR, IR, MS)
>

Click to download full resolution via product page

Caption: Workflow for the Purification and Characterization of 5-Nitropseudocumene.

Applications in Drug Discovery and Research

While 5-nitropseudocumene itself is not a therapeutic agent, its structural motifs and reactive
handles are of considerable interest to medicinal chemists.

e As a Synthetic Intermediate: The true value of 5-nitropseudocumene in drug discovery lies in
its potential as a versatile starting material. The conversion of the nitro group to an amine
provides a key entry point for the construction of more complex molecules. The resulting 5-
aminopseudocumene can be further elaborated through a variety of reactions, such as
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amide bond formation, sulfonylation, and diazotization, to generate libraries of compounds
for biological screening.

e The Role of the Pseudocumene Scaffold: The trimethylbenzene core can impart favorable
pharmacokinetic properties to a drug candidate, such as increased lipophilicity, which can
enhance membrane permeability and oral bioavailability. The specific substitution pattern of
pseudocumene can also influence the binding affinity and selectivity of a molecule for its
biological target.

» Nitroaromatics in Medicinal Chemistry: Nitroaromatic compounds have a long history in
medicine and continue to be a source of new drug leads. The nitro group can participate in
crucial interactions with biological targets and is a key feature in several approved drugs.
Furthermore, the bioreduction of the nitro group under hypoxic conditions is a strategy that
has been explored for the development of targeted anticancer agents.

Conclusion

5-Nitropseudocumene is a valuable chemical entity with a well-defined set of physicochemical
and spectroscopic properties. Its synthesis is straightforward, and its chemical reactivity,
particularly the versatility of the nitro group, makes it an attractive building block for synthetic
chemists. For researchers in drug discovery, 5-nitropseudocumene represents a readily
accessible starting material for the generation of novel compounds with potential therapeutic
applications. A thorough understanding of the principles outlined in this guide will enable
scientists to effectively harness the potential of this important nitroaromatic compound in their
research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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